Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate
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Overview
Description
Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate is a chemical compound with a complex structure that includes a sulfooxy group, a hydroxy group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process. The sulfooxy group is introduced through sulfonation reactions, which involve the reaction of the hydroxy group with sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form a saturated ester.
Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the sulfooxy group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted esters with various functional groups.
Scientific Research Applications
Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxy and sulfooxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate:
Methyl 3-(4-hydroxyphenyl)propionate: Lacks the sulfooxy group and has a simpler structure.
Uniqueness
Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate is unique due to the presence of the sulfooxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such functionality is required.
Properties
CAS No. |
651705-86-1 |
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Molecular Formula |
C10H10O7S |
Molecular Weight |
274.25 g/mol |
IUPAC Name |
methyl 3-(4-hydroxy-3-sulfooxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H10O7S/c1-16-10(12)5-3-7-2-4-8(11)9(6-7)17-18(13,14)15/h2-6,11H,1H3,(H,13,14,15) |
InChI Key |
IQTDQHLIZZWKCC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)O)OS(=O)(=O)O |
Origin of Product |
United States |
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